molecular formula C12H12ClN3O4S B13299762 (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13299762
M. Wt: 329.76 g/mol
InChI Key: MJQMFNGSNYNHDQ-VEZAGKLZSA-N
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Description

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound with a unique structure that combines a thiazolidine ring with a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 4-nitrobenzaldehyde with 2-aminoethyl-1,3-thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (5Z) isomer. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The nitrobenzylidene moiety may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The thiazolidine ring can also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-aminoethyl)-5-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
  • (5Z)-3-(2-aminoethyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

(5Z)-3-(2-aminoethyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to the presence of both the nitrobenzylidene and thiazolidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3O4S

Molecular Weight

329.76 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H11N3O4S.ClH/c13-5-6-14-11(16)10(20-12(14)17)7-8-1-3-9(4-2-8)15(18)19;/h1-4,7H,5-6,13H2;1H/b10-7-;

InChI Key

MJQMFNGSNYNHDQ-VEZAGKLZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-].Cl

Origin of Product

United States

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